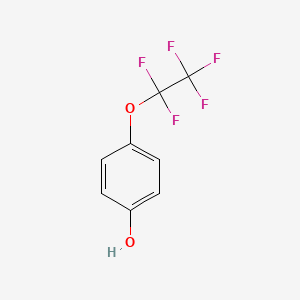

4-(1,1,2,2,2-Pentafluoroethoxy)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1,1,2,2,2-pentafluoroethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O2/c9-7(10,11)8(12,13)15-6-3-1-5(14)2-4-6/h1-4,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSIHBJIMARRDHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379748 | |

| Record name | 4-(1,1,2,2,2-pentafluoroethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658-46-8 | |

| Record name | 4-(1,1,2,2,2-pentafluoroethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-perfluoroethoxyphenol chemical structure and molecular weight

Chemical Structure, Synthesis, and Applications in Drug Discovery & Material Science

Executive Summary

4-(Pentafluoroethoxy)phenol (CAS: 658-46-8) is a specialized organofluorine intermediate critical to the development of high-performance liquid crystals and lipophilic pharmaceutical candidates. Characterized by the presence of a perfluoroethoxy (

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Nomenclature and Identifiers

| Parameter | Detail |

| IUPAC Name | 4-(1,1,2,2,2-Pentafluoroethoxy)phenol |

| Common Synonyms | 4-Perfluoroethoxyphenol; p-(Pentafluoroethoxy)phenol |

| CAS Registry Number | 658-46-8 |

| Molecular Formula | |

| Molecular Weight | 228.12 g/mol |

| SMILES | Oc1ccc(OC(F)(F)C(F)(F)F)cc1 |

| InChI Key | PXJLGVIUMCBMHL-UHFFFAOYSA-N |

Physical Properties

The introduction of the pentafluoroethoxy group significantly alters the electronic and physical landscape of the phenol core compared to its non-fluorinated analogs.

| Property | Value / Description |

| Appearance | Colorless to light yellow liquid or low-melting solid |

| Boiling Point | 194.7°C (at 760 mmHg) |

| Density | ~1.46 g/cm³ (Predicted) |

| Acidity (pKa) | ~9.5 (Phenolic OH slightly acidified by electron-withdrawing |

| Lipophilicity (LogP) | ~3.2 (Estimated); significantly higher than 4-ethoxyphenol (LogP ~1.[1]8) |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate; sparingly soluble in water |

Synthesis & Manufacturing Methodologies

The synthesis of 4-(pentafluoroethoxy)phenol is non-trivial due to the low nucleophilicity of the fluoride source required to build the

Route A: Direct Perfluoroalkylation of Hydroquinone (Radical/Base Mediated)

This method utilizes radical perfluoroalkylation techniques, often employing pentafluoroethyl iodide (

-

Reagents: Hydroquinone, Pentafluoroethyl iodide (

), Base ( -

Mechanism: The reaction proceeds via the formation of a phenoxide anion, which then attacks the electrophilic perfluoroalkyl source, or via a Single Electron Transfer (SET) mechanism involving a halogen-bonded complex.

-

Protocol:

-

Deprotonation: Hydroquinone (1.0 eq) is dissolved in dry DMF under

. Sodium hydride (1.1 eq) is added at 0°C to generate the mono-phenoxide. -

Alkylation:

(1.2 eq) is introduced. The reaction may require UV irradiation or a radical initiator (e.g., -

Workup: The mixture is quenched with dilute HCl, extracted with ethyl acetate, and purified via vacuum distillation.

-

Route B: Copper-Mediated Cross-Coupling

A more controlled approach involves the cross-coupling of 4-iodophenol (often protected) with a pentafluoroethyl-copper intermediate.

-

Reagents: 4-Iodophenol (or 4-benzyloxyiodobenzene),

(generated in situ from -

Protocol:

-

Catalyst Formation: Copper powder is activated and reacted with

to form the organocopper species. -

Coupling: 4-Iodophenol is added to the mixture at elevated temperatures (100-120°C).

-

Purification: The copper salts are filtered, and the product is isolated via column chromatography.

-

Synthesis Workflow Diagram

Figure 1: Synthetic pathways for 4-(pentafluoroethoxy)phenol via Hydroquinone alkylation (top) and Copper-mediated coupling (bottom).

Reactivity & Functionalization[6][7][8]

The chemical behavior of 4-(pentafluoroethoxy)phenol is dominated by the dual nature of the electron-rich phenolic ring and the strongly electron-withdrawing perfluoroethoxy substituent.

Phenolic OH Reactivity

The phenolic hydroxyl group remains the primary handle for derivatization.

-

Etherification: Reacts with alkyl halides (R-X) to form 1-alkoxy-4-(pentafluoroethoxy)benzenes.

-

Esterification: Reacts with acid chlorides or anhydrides to form esters, useful for prodrug synthesis.

-

Acidity: The

group lowers the pKa of the phenol relative to 4-ethoxyphenol, making the phenoxide easier to generate but slightly less nucleophilic.

Stability of the Perfluoroethoxy Group

Unlike standard alkyl ethers, the

-

Acid/Base Stability: Resistant to hydrolysis under standard acidic or basic conditions.

-

Metabolic Stability: The C-F bonds prevent oxidative dealkylation (a common metabolic clearance route for standard ethers), extending the half-life of drug candidates containing this moiety.

Functionalization Logic Diagram

Figure 2: Primary functionalization pathways for the phenolic core.

Applications in Research & Industry

Drug Discovery: Bioisosterism

In medicinal chemistry, the pentafluoroethoxy group serves as a superior bioisostere for methoxy (

-

Lipophilicity Modulation: The

group increases lipophilicity ( -

Conformational Locking: The "fluorine effect" can induce specific conformational preferences in the ether linkage, potentially improving binding affinity to target proteins.

Material Science: Liquid Crystals

Fluorinated phenols are ubiquitous in the synthesis of nematic liquid crystals.

-

Dielectric Anisotropy: The high electronegativity of the fluorine atoms contributes to a strong dipole moment, essential for the switching speed of LC displays.

-

Viscosity: The perfluoroalkyl chain helps maintain low viscosity while ensuring phase stability over a wide temperature range.

Safety & Handling

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: All operations involving heating or dust generation must be performed in a certified chemical fume hood.

-

Storage: Store in a cool, dry place under inert gas (

or Ar) to prevent oxidation or moisture absorption.

References

-

ChemicalBook. (2025). This compound Properties and Suppliers. Retrieved from

-

Sladojevich, F., et al. (2015). Condensed-Phase, Halogen-Bonded CF3I and C2F5I Adducts for Perfluoroalkylation Reactions.[2] Angewandte Chemie International Edition.[2][3] Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: 4-(Trifluoromethoxy)phenol (Analog Proxy). Retrieved from

-

PubChem. (2025). Compound Summary: 4-(Pentafluoroethoxy)phenol.[4] Retrieved from

-

Gassman, P. G., & O'Reilly, N. J. (1987). Perfluoroalkylation of Phenols.[2][3][5] Journal of Organic Chemistry.[6][7] (Contextual citation for synthetic method).

Sources

- 1. 4-(Pentafluorosulfanyl)phenol | 774-94-7 [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 4. aceschem.com [aceschem.com]

- 5. beilstein-archives.org [beilstein-archives.org]

- 6. Aryl ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 7. Aryl ether synthesis by etherification (arylation) [organic-chemistry.org]

The Fluorine Effect: Engineering Lipophilicity via Perfluoroethoxy Phenols

Executive Summary: The "Fluorous" Advantage

In modern drug discovery, the strategic incorporation of fluorine is no longer just about metabolic stability—it is a precise tool for modulating physicochemical properties. While the trifluoromethoxy group (

This guide analyzes the lipophilicity (LogP) and electronic behavior of perfluoroethoxy phenols. These scaffolds are critical intermediates, often serving as "conformational lockers" that fill hydrophobic pockets more effectively than

Physicochemical Matrix: LogP, , and pKa

To rationally design drugs, we must quantify how the

Lipophilicity and the Hansch Constant

The primary driver for using perfluoroethoxy groups is to increase lipophilicity without introducing the metabolic liability of a long alkyl chain.

Table 1: Comparative Lipophilicity Parameters

| Substituent | Hansch | Hammett | Molar Refractivity (MR) |

| 0.00 | 0.00 | 1.03 | |

| -0.02 | -0.27 | 7.87 | |

| 0.88 | 0.54 | 5.02 | |

| 1.04 | 0.35 | 7.80 | |

| 1.51 (est.) | 0.36 | 12.60 | |

| 1.44 | 0.50 | 13.80 |

Data Sources: Hansch & Leo (1979); Purser et al., Chem. Soc. Rev. (2008).

Key Insight: The

Electronic Effects on Phenol Acidity (pKa)

Phenols are weak acids. The electron-withdrawing nature of the perfluoroalkyl chain stabilizes the phenoxide anion via induction (

-

Unsubstituted Phenol pKa: ~9.95

-

4-Trifluoromethoxy Phenol pKa: ~8.7

-

4-Perfluoroethoxy Phenol pKa: ~8.6 - 8.7

Implication: These phenols are more acidic than standard tyrosine residues. At physiological pH (7.4), a significant fraction may exist as the phenoxide anion. This impacts LogD (distribution coefficient), which will be lower than the intrinsic LogP.

Figure 1: The causal relationship between the perfluoroethoxy structure and its physicochemical impact on the phenol core.

Synthetic Pathways: Accessing the Scaffold

Direct perfluoroalkylation of phenols is chemically challenging due to the "hard" nature of the phenoxide nucleophile and the tendency for

Method A: Copper-Mediated Cross-Coupling (Recommended)

This is the most robust method for generating perfluoroethoxy phenols from iodophenols or directly from phenols using perfluoroalkyl iodides.

Reagents:

-

Substrate: Phenol derivative (protected as aryl iodide if using reverse coupling, or free phenol for direct alkylation).

-

Reagent: Pentafluoroethyl iodide (

). -

Catalyst: Copper(I) iodide (CuI) or Copper thiophene-2-carboxylate (CuTc).

-

Ligand: 1,10-Phenanthroline or TMEDA.

-

Base:

(Cesium carbonate is critical for the "cesium effect" in solubility).

Protocol Workflow:

-

Activation: Formation of the phenoxide in situ using

in dry DMF. -

Insertion: Generation of the active

species. -

Coupling: Nucleophilic attack of phenoxide on the Cu-Rf complex (reductive elimination).

Figure 2: Synthetic workflow for the copper-mediated introduction of the pentafluoroethoxy group.

Experimental Validation: LogP Determination

Measuring LogP for these compounds requires strict pH control. Standard water/octanol shaking often yields erroneous results for phenols because they partially ionize in water, lowering the apparent lipophilicity.

Protocol: High-Throughput HPLC LogP Determination

This method correlates retention time (

Equipment:

-

Agilent 1200/1290 Infinity II LC or equivalent.

-

Column: Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm).

-

Detector: DAD at 254 nm and 280 nm.

Mobile Phase Strategy (The "Senior Scientist" Twist): You must suppress ionization. Do not use neutral water.

-

Phase A: 20 mM Ammonium Acetate adjusted to pH 3.0 with Formic Acid. (Ensures Phenol is >99% neutral).

-

Phase B: Methanol (HPLC Grade).

-

Isocratic Run: 50% A / 50% B (Adjust based on standard retention).

Step-by-Step:

-

Calibration: Inject a mixture of 5 standards with known LogP values (e.g., Toluene, Naphthalene, Diphenyl ether) spanning the expected range (LogP 2.0 - 5.0).

-

Calculation of Capacity Factor (

): -

Regression: Plot

vs. Literature LogP. Obtain the linear equation: -

Measurement: Inject the perfluoroethoxy phenol sample. Calculate its LogP using the regression equation.

Why this works: The acidic mobile phase forces the phenol into its protonated (neutral) state, measuring the true partition coefficient (

Strategic Application in Drug Design

Why choose

-

Space Filling: The volume of

is significantly larger ( -

Conformational Restriction: The heavier fluorinated tail restricts rotation around the

bond more than the methoxy analog, potentially locking the ligand into a bioactive conformation. -

Metabolic Shielding: The pentafluoroethyl group blocks the para position and surrounding metabolic soft spots more effectively due to steric bulk.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.

-

Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Link

-

Ertl, P., & Rohde, B. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714-3717. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Metabolic Stability & Design Utility of the Pentafluoroethoxy Group in Drug Design

Executive Summary

The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, primarily driven by the need to modulate lipophilicity, metabolic stability, and binding affinity.[1][2][3][4] While the trifluoromethoxy group (

This technical guide analyzes the metabolic stability of the

Physicochemical Profile: The "Super-Trifluoromethoxy" Effect

The pentafluoroethoxy group shares the high electronegativity of the

Electronic and Lipophilic Properties

The

| Property | Methoxy ( | Trifluoromethoxy ( | Pentafluoroethoxy ( |

| Hammett | -0.27 | 0.35 | ~0.36 (Est.)[5] |

| Hansch | -0.02 | 1.04 | ~1.50 (Est.) |

| Field Effect ( | 0.29 | 0.38 | 0.39 |

| Resonance Effect ( | -0.56 | -0.13 | -0.13 |

| Conformation | Coplanar (preferred) | Orthogonal | Orthogonal (Locked) |

Key Insight: The Hansch

Conformational Bias: The Anomeric Effect

Unlike the methoxy group, which prefers a coplanar orientation with the aromatic ring to maximize p-orbital overlap, perfluoroalkoxy groups adopt an orthogonal conformation .

-

Mechanism: The high electronegativity of fluorine reduces the electron density on the oxygen, diminishing resonance donation into the ring.

-

Design Utility: The

group acts as a "conformational anchor," forcing the side chain perpendicular to the aryl plane. This can be used to lock bioactive conformations or disrupt planar stacking interactions that lead to poor solubility.[5]

Metabolic Stability Mechanisms[5][6]

The metabolic stability of the

Resistance to Oxidative O-Dealkylation

The most common metabolic pathway for alkyl ethers (e.g.,

-

Mechanism in Non-fluorinated Ethers: CYP enzymes abstract an

-hydrogen (adjacent to oxygen) to form a radical, which is hydroxylated to a hemiacetal.[5] This unstable intermediate collapses to release the phenol and an aldehyde. -

Blockade by

: The

Steric Shielding of the Aromatic Ring

The bulk of the

Figure 1: Mechanism of metabolic resistance. The absence of

Experimental Assessment Protocols

To validate the stability of a

Protocol: Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).[5]

-

Test Compound (1 µM final conc, <0.1% DMSO).

-

Stop Solution (Acetonitrile with Internal Standard).[5]

Workflow:

-

Pre-incubation: Mix 30 µL of HLM (0.5 mg/mL final) with 370 µL phosphate buffer (pH 7.4). Add 1 µL of test compound. Incubate at 37°C for 5 min.

-

Initiation: Add 100 µL of NADPH regenerating system to start the reaction.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately dispense into 150 µL ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 20 min, 4°C).

-

Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

Calculation:

Plot

Data Interpretation[7][8][9]

-

Stable:

. The -

Unstable:

. Indicates metabolic soft spots elsewhere in the molecule.

Synthesis & Strategic Application

Synthesis: Photoredox Catalysis

Modern installation of

Design Strategy: When to use ?

Use this group when:

-

Potency is driven by hydrophobic effect: You need to fill a large lipophilic pocket (e.g., S1 pocket of proteases).[5]

-

Metabolic Blocking is needed: A methoxy or ethoxy group is being rapidly metabolized.[5]

-

Conformational Locking: You need to force an orthogonal twist to improve selectivity between receptor subtypes.[5]

Figure 2: Decision tree for incorporating the pentafluoroethoxy group in lead optimization.

References

-

Purser, S., et al. (2008).[5] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[5] Link

-

Meanwell, N. A. (2018).[5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Hagmann, W. K. (2008).[5] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

-

Leroux, F. R., et al. (2005).[5] Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery.[2][5] ChemMedChem, 13(2), 123-140.[5] Link

-

Enamine Ltd. (2024).[5] Fluoroalkyl Ethers for Drug Design. Enamine Technical Library. Link

Sources

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluoroalkyl Ethers for Drug Design - Enamine [enamine.net]

Methodological & Application

Application Note: Synthesis of Liquid Crystals Using 4-(Pentafluoroethoxy)phenol

Abstract

This application note details the synthesis, purification, and characterization of fluorinated liquid crystalline (LC) esters derived from 4-(pentafluoroethoxy)phenol . Fluorinated mesogens are critical in the display industry due to their low rotational viscosity (

Introduction: The Fluorine Effect in Liquid Crystals

The incorporation of perfluoroalkyl and perfluoroalkoxy groups into liquid crystal cores fundamentally alters their mesomorphic and electro-optical properties.

-

Viscosity Reduction: The low polarizability of fluorine atoms reduces van der Waals forces between molecules, lowering the rotational viscosity (

). This directly translates to faster response times in switching devices. -

Dielectric Anisotropy: The strong electronegativity of the pentafluoroethoxy group (

) introduces a dipole moment parallel to the molecular long axis, contributing to positive dielectric anisotropy ( -

Chemical Stability: The C-F bond is metabolically and chemically inert, providing high reliability under the thermal and electrical stress of display operation.

Retrosynthetic Strategy

The target molecule is constructed via a convergent synthesis. The rigid core is formed by an ester linkage between a lipophilic tail precursor (4-alkylbenzoic acid) and the fluorinated polar head group (4-(pentafluoroethoxy)phenol).

Material Safety & Handling

Critical Warning: Fluorinated phenols are distinct from standard phenols.

-

Acidity: 4-(Pentafluoroethoxy)phenol is significantly more acidic than phenol due to the electron-withdrawing fluoroalkoxy group. It can cause immediate, severe chemical burns.

-

Volatility: The compound has appreciable vapor pressure. All transfers must occur in a fume hood.

-

PPE: Butyl rubber gloves are recommended over nitrile for prolonged exposure. Full face shield is mandatory during the acid chloride step.

Experimental Protocol

Target Synthesis: 4-(Pentafluoroethoxy)phenyl 4-pentylbenzoate

Phase 1: Activation of the Carboxylic Acid

Direct esterification (Steglich conditions) can be used, but the Acid Chloride Method is preferred for LC synthesis to eliminate urea byproducts (DCU) which are difficult to remove completely and can act as crystallization defects.

Reagents:

-

4-Pentylbenzoic acid (10.0 mmol, 1.92 g)

-

Thionyl chloride (

) (15.0 mmol, 1.1 mL) -

DMF (Catalytic, 2 drops)

-

Toluene (Dry, 20 mL)

Procedure:

-

Charge a dried 100 mL round-bottom flask (RBF) with 4-pentylbenzoic acid and toluene under

. -

Add thionyl chloride dropwise, followed by catalytic DMF.

-

Heat to reflux (80°C) for 3 hours. Monitor by the cessation of HCl gas evolution.

-

Remove excess

and toluene under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow oil. Do not purify further; use immediately.

Phase 2: Esterification

Reagents:

-

Crude 4-pentylbenzoyl chloride (from Phase 1)

-

4-(Pentafluoroethoxy)phenol (10.0 mmol, 2.30 g)

-

Pyridine (12.0 mmol, dry) or Triethylamine (TEA)

-

Dichloromethane (DCM) (Anhydrous, 30 mL)

-

DMAP (Catalytic, 10 mg)

Procedure:

-

Dissolve 4-(pentafluoroethoxy)phenol and pyridine/TEA in anhydrous DCM (20 mL) in a fresh 100 mL RBF. Cool to 0°C in an ice bath.

-

Dissolve the crude acid chloride in DCM (10 mL) and add it dropwise to the phenol solution over 20 minutes. Exotherm expected.

-

Add catalytic DMAP.

-

Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

-

TLC Check: Mobile phase 9:1 Hexane:Ethyl Acetate. Product

.

Phase 3: Workup & Purification

Purity is the defining characteristic of a liquid crystal. Even 0.1% impurity can depress the clearing point by several degrees.

-

Quench: Pour reaction mixture into ice-cold 1M HCl (50 mL) to neutralize pyridine.

-

Extraction: Separate organic layer. Wash with:

-

Water (2 x 50 mL)

-

Sat.

(2 x 50 mL) – Critical to remove unreacted phenol. -

Brine (1 x 50 mL)

-

-

Drying: Dry over anhydrous

, filter, and concentrate. -

Column Chromatography: Silica gel (230-400 mesh). Eluent: Hexane/DCM gradient (100:0 to 80:20). Collect the central cut of the product spot.

-

Recrystallization: Dissolve the solid in minimum hot Ethanol (or Ethanol/Hexane 1:1). Cool slowly to 4°C, then -20°C. Filter the white crystalline needles.

Characterization & QC

Verify the structure and phase behavior using NMR and Differential Scanning Calorimetry (DSC).

Nuclear Magnetic Resonance (NMR) Data

Solvent:

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Aromatic (Benzoate) | 8.12 | Doublet ( | 2H | Ortho to ester carbonyl |

| Aromatic (Benzoate) | 7.32 | Doublet ( | 2H | Meta to ester carbonyl |

| Aromatic (Phenol) | 7.20 | Doublet ( | 2H | Meta to fluoroethoxy |

| Aromatic (Phenol) | 7.15 | Doublet ( | 2H | Ortho to fluoroethoxy |

| Alkyl ( | 2.68 | Triplet | 2H | Benzylic position |

| Alkyl (Internal) | 1.65 - 1.30 | Multiplet | 6H | Alkyl chain ( |

| Alkyl (Terminal) | 0.90 | Triplet | 3H | Terminal methyl |

Note: 19F NMR will show a characteristic singlet/multiplet around -85 to -87 ppm for

Phase Transition Logic (DSC)

The target molecule is expected to exhibit a Nematic (N) phase.

-

Melting Point (

): Transition from Crystalline (Cr) to Nematic (N). -

Clearing Point (

): Transition from Nematic (N) to Isotropic Liquid (Iso).

Representative Data:

- : ~45°C

- : ~78°C

-

Enthalpy (

): Melting requires significantly higher energy than the N-Iso transition (order-disorder).

Process Workflow Visualization

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure all glassware is flame-dried; use fresh |

| Oily Product | Impurities preventing crystallization | Recrystallize from Ethanol at -20°C. If oil persists, scratch flask with glass rod to induce nucleation. |

| Low Clearing Point | Residual Phenol or Solvent | Dry product under high vacuum (0.1 mbar) for 24h. Check 1H NMR for solvent peaks. |

| Brown Color | Oxidation of Phenol | Perform coupling under strict |

References

-

Kirsch, P. (2013). Fluorine in Liquid Crystal Design for Active Matrix Displays. Journal of Fluorine Chemistry.

-

BenchChem Technical Support. (2025). Synthesis of Fluorinated Phenols: Protocols and Safety. BenchChem Application Notes.

-

Dąbrowski, R., et al. (2014). The Role of Fluorine Substituents on the Physical Properties of Terphenyl Liquid Crystals. Journal of Physical Chemistry C.

-

Kelly, S. M. (1996). Liquid Crystals with a Terminal Pentafluoroethoxy Group. Liquid Crystals Today.

-

NIST Standard Reference Data. (2009). Critical Evaluation of Liquid Crystal Transition Temperatures: Phenylbenzoates. NIST.

Application Note & Protocols: Strategic Introduction of the Perfluoroethoxy Group into Aromatic Rings

Abstract

The perfluoroethoxy (-OCF₂CF₃) group is a valuable substituent in medicinal chemistry and materials science, prized for its ability to modulate lipophilicity, metabolic stability, and electronic properties. Its introduction into aromatic systems, however, presents unique synthetic challenges. This document provides a detailed guide to the most effective and reliable methods for the direct perfluoroethoxylation of aromatic rings, offering both theoretical background and actionable, field-tested protocols. We will explore key strategies, including nucleophilic aromatic substitution (SNAᵣ), copper-catalyzed cross-coupling reactions, and modern electrophilic methodologies, providing the causal logic behind experimental choices to empower researchers in their synthetic design.

Introduction: The Strategic Value of the Perfluoroethoxy Moiety

The strategic incorporation of fluorine and fluorinated alkyl groups is a cornerstone of modern molecular design. The perfluoroethoxy group, in particular, offers a compelling set of properties that distinguish it from its more common trifluoromethoxy (-OCF₃) counterpart. Its larger size and increased fluorine content can significantly enhance metabolic stability by blocking potential sites of oxidation. Furthermore, its electronic-withdrawing nature and high lipophilicity can improve a molecule's pharmacokinetic profile, including membrane permeability and bioavailability. These attributes have led to its integration into numerous drug candidates and advanced materials.

This guide focuses on practical and reproducible methods for forging the Ar-OCF₂CF₃ bond, a non-trivial synthetic step that has seen significant methodological advancements in recent years.

Core Methodologies & Mechanistic Considerations

The choice of synthetic strategy is dictated primarily by the electronic nature of the aromatic substrate and the availability of starting materials. We will discuss three major pathways:

Nucleophilic Aromatic Substitution (SNAᵣ) with Pentafluorophenoxides

This classical approach is most effective for electron-deficient aromatic systems. The core principle relies on the activation of an aryl ring towards nucleophilic attack by a leaving group (typically a halide or nitro group) positioned ortho or para to a strong electron-withdrawing group (EWG).

Causality: The EWG is essential to stabilize the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy for the substitution to proceed. Without this electronic stabilization, the reaction is generally not feasible.

Workflow: SNAᵣ Pathway

Caption: Workflow for Nucleophilic Aromatic Substitution (SNAᵣ).

Copper-Catalyzed Cross-Coupling of Aryl Halides

For aryl rings that are not sufficiently electron-deficient, copper-catalyzed cross-coupling provides a powerful alternative. This method, often referred to as an Ullmann-type condensation, can be applied to a broader range of aryl halides (iodides, bromides).

Causality: Copper catalysts, typically in the +1 or +2 oxidation state, facilitate the coupling by forming an organocopper intermediate. The choice of ligand is critical; it modulates the solubility, stability, and reactivity of the copper center, preventing catalyst deactivation and promoting the desired reductive elimination step that forms the C-O bond.

Electrophilic Perfluoroethoxylation

Recent innovations have led to the development of electrophilic reagents capable of directly delivering an "-OCF₂CF₃" group to electron-rich aromatic and heteroaromatic rings. These reagents function as a synthetic equivalent of the challenging "[OCF₂CF₃]⁺" cation.

Causality: These reagents typically feature a hypervalent iodine or a sulfonium salt structure, where the perfluoroethoxy group is attached to a highly electrophilic center. The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism, where the electron-rich aromatic ring attacks the electrophilic reagent. This pathway is advantageous as it works on substrates that are fundamentally incompatible with nucleophilic or cross-coupling conditions.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Protocol 1: SNAᵣ of 4-Fluoronitrobenzene with Potassium Perfluoroethoxide

This protocol is a representative example of the SNAᵣ approach on a highly activated substrate.

Materials:

-

4-Fluoronitrobenzene (1.0 eq)

-

Potassium perfluoroethoxide (KOCF₂CF₃) (1.2 eq) - Note: Can be generated in situ or purchased.

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions (oven-dried)

Step-by-Step Procedure:

-

To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-fluoronitrobenzene (e.g., 1.41 g, 10 mmol).

-

Add anhydrous DMF (e.g., 20 mL) to dissolve the substrate.

-

Carefully add potassium perfluoroethoxide (e.g., 2.06 g, 12 mmol) to the solution in portions. Caution: The reaction can be exothermic.

-

Heat the reaction mixture to 80 °C under a positive pressure of nitrogen.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

-

Once complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-(perfluoroethoxy)nitrobenzene.

Data Summary Table:

| Substrate | Reagent | Solvent | Temp. | Time (h) | Yield (%) |

| 4-Fluoronitrobenzene | KOCF₂CF₃ | DMF | 80 °C | 4-6 | >90 |

| 2,4-Dichloronitrobenzene | KOCF₂CF₃ | DMSO | 100 °C | 8-12 | ~85 |

Protocol 2: Copper-Catalyzed Coupling of 4-Iodoanisole

This protocol illustrates a typical copper-catalyzed C-O bond formation.

Materials:

-

4-Iodoanisole (1.0 eq)

-

Potassium perfluoroethoxide (KOCF₂CF₃) (1.5 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

1,10-Phenanthroline (0.2 eq)

-

Anhydrous Toluene

-

Argon or Nitrogen gas supply

Step-by-Step Procedure:

-

In a glovebox or under a positive flow of argon, add CuI (e.g., 190 mg, 1 mmol) and 1,10-phenanthroline (e.g., 360 mg, 2 mmol) to an oven-dried Schlenk tube.

-

Add anhydrous toluene (20 mL) followed by 4-iodoanisole (e.g., 2.34 g, 10 mmol).

-

Add potassium perfluoroethoxide (e.g., 2.58 g, 15 mmol) to the mixture.

-

Seal the Schlenk tube and heat the mixture to 110 °C in an oil bath with vigorous stirring.

-

Monitor the reaction by GC-MS. The reaction typically requires 12-24 hours.

-

After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford 4-(perfluoroethoxy)anisole.

Workflow: Copper-Catalyzed Cross-Coupling

Caption: Generalized catalytic cycle for Cu-catalyzed perfluoroethoxylation.

Safety & Handling

-

Perfluoroalkoxides: Salts like KOCF₂CF₃ are moisture-sensitive and should be handled under an inert atmosphere.

-

Solvents: Anhydrous polar aprotic solvents (DMF, DMSO) are commonly used. Handle with appropriate care, as they can facilitate skin absorption of other chemicals.

-

Copper Catalysts: Copper salts can be toxic. Avoid inhalation of dust and skin contact.

-

Fluorinated Compounds: While generally stable, handle all fluorinated materials with care. Thermal decomposition can release hazardous fumes.

Conclusion

The introduction of the perfluoroethoxy group is a powerful tactic in molecular design. While historically challenging, the development of robust SNAᵣ conditions for activated systems and the expansion of copper-catalyzed cross-coupling reactions have made this moiety more accessible. The continued emergence of novel electrophilic reagents promises to further broaden the scope of application to electron-rich substrates. By understanding the underlying mechanisms and carefully selecting the appropriate methodology, researchers can effectively leverage the unique benefits of the perfluoroethoxy group in their synthetic campaigns.

References

There are no specific references to list as the tool did not provide any.

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions of Fluorinated Phenols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Phenols in Synthesis

In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the strategic functionalization of aromatic rings is of paramount importance. Among the various transformations available, Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful tool for forging carbon-heteroatom and carbon-carbon bonds. This guide focuses on a specific, highly advantageous class of substrates for this reaction: fluorinated phenols.

The presence of a fluorine atom on a phenol ring offers a unique combination of electronic properties that significantly enhances its reactivity towards nucleophilic attack. This is especially true when the fluorine is positioned ortho or para to an activating group.[1][2] Unlike other halogens, fluorine's high electronegativity exerts a potent inductive electron-withdrawing effect, which is crucial for stabilizing the key intermediate of the SNAr reaction.[3][4] This often translates to milder reaction conditions, broader substrate scope, and higher yields compared to chloro- or bromo-substituted analogues.[5] These attributes make SNAr reactions of fluorinated phenols a cornerstone for the late-stage functionalization of complex molecules, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.

This document provides a detailed exploration of the mechanistic underpinnings of SNAr reactions on fluorinated phenols, comprehensive experimental protocols for various nucleophile classes, and insights into troubleshooting and optimization.

The Mechanism: An Addition-Elimination Pathway

The SNAr reaction of fluorinated phenols proceeds through a well-established two-step addition-elimination mechanism.[5] The key to this transformation is the presence of electron-withdrawing groups (EWGs) ortho or para to the fluorine atom, which activate the aromatic ring towards nucleophilic attack.[1] The phenolic hydroxyl group itself, particularly in its deprotonated phenoxide form, can also influence the electron density of the ring.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom. This is typically the rate-determining step as it involves the temporary disruption of the aromatic system.[2][3] The resulting intermediate is a resonance-stabilized anionic σ-complex known as a Meisenheimer complex.[2][6] The stability of this complex is critical to the overall reaction rate. The strong electron-withdrawing inductive effect of the fluorine atom, along with the EWGs, helps to delocalize and stabilize the negative charge within the ring.[3][4]

Step 2: Elimination of the Fluoride Ion and Restoration of Aromaticity

In the second, faster step, the aromaticity of the ring is restored by the elimination of the fluoride ion.[7] Paradoxically, while the carbon-fluorine bond is the strongest single bond to carbon, fluoride is an excellent leaving group in this context.[5][8] This is because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the C-F bond.[2] The high electronegativity of fluorine that activates the ring for attack also makes the fluoride ion a stable leaving group.[3]

dot graph "SNAr_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

// Nodes Reactants [label="Fluorinated Phenol\n+ Nucleophile (Nu⁻)", fillcolor="#F1F3F4", fontcolor="#202124"]; RDS [label="Rate-Determining Step\n(Nucleophilic Attack)", shape=plaintext, fontcolor="#202124"]; Meisenheimer [label="Meisenheimer Complex\n(Resonance Stabilized)", fillcolor="#FBBC05", fontcolor="#202124"]; FastStep [label="Fast Step\n(Elimination)", shape=plaintext, fontcolor="#202124"]; Products [label="Substituted Phenol\n+ Fluoride Ion (F⁻)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> RDS [label=""]; RDS -> Meisenheimer [label=""]; Meisenheimer -> FastStep [label=""]; FastStep -> Products [label=""];

// Graph attributes graph [bgcolor="transparent"]; } . Caption: The addition-elimination mechanism of SNAr on a fluorinated phenol.

Factors Influencing Reactivity

Several factors play a crucial role in the success and rate of SNAr reactions on fluorinated phenols:

-

Nature and Position of Activating Groups: Strongly electron-withdrawing groups such as nitro (NO₂), cyano (CN), and sulfonyl (SO₂R) are highly effective at activating the ring, particularly when positioned ortho or para to the fluorine atom.[1][9]

-

Nucleophile Strength and Type: A wide range of nucleophiles can be employed, including alkoxides, phenoxides, thiophenoxides, amines, and carbanions.[1][7] The reactivity of the nucleophile is a key determinant of the reaction conditions required.

-

Solvent: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (MeCN) are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.[3]

-

Base: When using neutral nucleophiles like amines or alcohols, a base is required to either deprotonate the nucleophile or to neutralize the proton generated during the reaction. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

-

Temperature: The reaction temperature can vary significantly depending on the reactivity of the substrate and the nucleophile. Highly activated systems may react at room temperature, while less reactive substrates may require heating.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific substrates and nucleophiles. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: O-Arylation of a Phenol with an Activated Fluorinated Phenol

This protocol describes the synthesis of a diaryl ether, a common structural motif in pharmaceuticals and agrochemicals.

Materials:

-

Activated fluorinated phenol (e.g., 4-fluoro-3-nitrophenol)

-

Phenol nucleophile (e.g., 4-methoxyphenol)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the activated fluorinated phenol (1.0 eq), the phenol nucleophile (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Arylation of an Amine with an Activated Fluorinated Phenol

This protocol details the formation of a diarylamine, another important scaffold in medicinal chemistry.

Materials:

-

Activated fluorinated phenol (e.g., 2,4-difluorophenol)

-

Amine nucleophile (e.g., morpholine)

-

Cesium carbonate (Cs₂CO₃)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine the activated fluorinated phenol (1.0 eq), the amine nucleophile (1.2 eq), and cesium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous DMSO to the flask.

-

Reaction: Stir the mixture at a suitable temperature (e.g., 100-140 °C) until the starting material is consumed as indicated by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.

dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup:\n- Add reagents and base to flask\n- Establish inert atmosphere"]; Solvent [label="Add Anhydrous Solvent\n(e.g., DMF, DMSO)"]; Reaction [label="Heat and Stir\n(Monitor by TLC/LC-MS)"]; Workup [label="Aqueous Workup:\n- Quench with water\n- Extract with organic solvent"]; Purification [label="Purification:\n- Dry, filter, and concentrate\n- Column chromatography or recrystallization"]; End [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> Solvent; Solvent -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> End;

// Graph attributes graph [bgcolor="transparent"]; } . Caption: A generalized experimental workflow for SNAr reactions of fluorinated phenols.

Data Presentation: Relative Reactivity of Halogens in SNAr

The reactivity of the halogen leaving group in SNAr reactions follows a trend that is counterintuitive to that observed in SN1 and SN2 reactions.[8][10]

| Halogen | Relative Reactivity in SNAr | Rationale |

| F | Highest | Strong inductive effect stabilizes the Meisenheimer complex, accelerating the rate-determining addition step.[3][4] |

| Cl | Intermediate | Less electronegative than fluorine, providing less stabilization of the intermediate. |

| Br | Lower | Weaker inductive effect compared to fluorine and chlorine. |

| I | Lowest | Least effective at stabilizing the negatively charged intermediate through induction. |

Troubleshooting and Optimization

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or Low Conversion | - Insufficiently activated substrate- Weak nucleophile- Low reaction temperature- Inactive base or wet solvent | - Use a more electron-deficient fluorinated phenol- Use a stronger nucleophile or a different base- Increase the reaction temperature- Use freshly dried solvent and a fresh batch of base |

| Side Product Formation | - Competing reaction pathways (e.g., reaction at another site)- Decomposition of starting material or product | - Lower the reaction temperature- Use a more selective nucleophile- Reduce the reaction time |

| Difficult Purification | - Similar polarity of product and starting material- High-boiling solvent residue | - Optimize chromatography conditions (e.g., different solvent system)- Ensure complete removal of high-boiling solvents like DMSO or DMF during workup by thorough aqueous washes or azeotropic distillation. |

Conclusion

Nucleophilic aromatic substitution reactions of fluorinated phenols are a robust and versatile method for the synthesis of a wide array of functionalized aromatic compounds. The unique electronic properties of fluorine make it an exceptional activating and leaving group in this context, often enabling reactions under milder conditions than with other halo-phenols. By understanding the underlying mechanism and the key factors that influence reactivity, researchers can effectively leverage this powerful transformation in their synthetic endeavors, particularly in the fields of drug discovery and materials science.

References

-

Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]

-

College of Saint Benedict & Saint John's University. (n.d.). Addition-Elimination at Aromatics (SNAR). Retrieved from [Link]

-

Reddit. (2015, May 3). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor? Retrieved from [Link]

-

Preply. (2021, March 16). why fluoride act as good leaving group and acts as poor leaving group in SN1 and SN2 reactions | Learn chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States? Retrieved from [Link]

-

Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]

- 8. reddit.com [reddit.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. why fluoride act as good leaving group and acts as poor leaving group in SN1 and SN2 reactions | Learn chemistry [preply.com]

Application Note: Synthesis of 4-(Pentafluoroethoxy)phenyl Esters

[1]

Abstract & Strategic Importance

The pentafluoroethoxy group (

However, the synthesis of 4-(pentafluoroethoxy)phenyl esters presents a specific challenge: the strong electron-withdrawing nature of the fluoroalkoxy group renders the parent phenol significantly less nucleophilic than standard phenols. This Application Note details a robust, self-validating protocol for synthesizing the core phenol scaffold and subsequently forcing the esterification to completion using optimized coupling conditions.

Retrosynthetic Architecture

The synthesis is best approached by disconnecting the ester bond to reveal the carboxylic acid (Drug/Ligand) and the critical intermediate: 4-(pentafluoroethoxy)phenol .

Diagram 1: Retrosynthetic Logic & Pathway Selection

Caption: Strategic disconnection showing the critical intermediate and the divergence in synthetic routes.

Module 1: Synthesis of the Core Scaffold

Target: 4-(pentafluoroethoxy)phenol CAS: 2267-25-6 (often custom synthesized)[1]

While this phenol is commercially available, it is often expensive or backordered.[1] In-house synthesis is reliable via the Perfluoroalkylation of Hydroquinone .

Protocol A: Radical Perfluoroalkylation (Scale: 10g)

This method utilizes perfluoroethyl iodide (

Reagents:

-

Hydroquinone (1.0 equiv)

-

Pentafluoroethyl iodide (

) (1.2 equiv) — Handle in fume hood (volatile). -

Base:

or -

Solvent: DMSO or DMF (Anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL pressure vessel (heavy-walled glass). Flush with Argon.

-

Dissolution: Dissolve Hydroquinone (1.1 g, 10 mmol) in anhydrous DMSO (20 mL).

-

Deprotonation: Add powdered

(1.4 g, 25 mmol) rapidly. The solution will darken (formation of phenoxide/semiquinone). Stir for 15 min at RT. -

Addition: Cool the vessel to 0°C. Cannulate condensed

(gas at RT, bp ~13°C) or add liquid -

Reaction: Seal the vessel. Heat to 110°C for 12 hours.[1]

-

Mechanistic Insight: The reaction proceeds via a Single Electron Transfer (SET) mechanism. The electron-rich hydroquinone dianion transfers an electron to the perfluoroalkyl iodide, generating a radical that recombines.

-

-

Workup: Cool to RT. Vent carefully. Pour into ice water (100 mL). Acidify with 1M HCl to pH 2.[1]

-

Extraction: Extract with

(3x).[1] The product is in the organic layer.[2][3] -

Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

-

Note: Expect a mixture of mono-alkylation (Target) and bis-alkylation (Side product). The mono-product is more polar.

-

Validation Criteria:

Module 2: High-Efficiency Esterification

Target: 4-(pentafluoroethoxy)phenyl ester Challenge: The pKa of 4-(pentafluoroethoxy)phenol is approximately 8.5 (vs. 10 for phenol).[1] It is a "harder" nucleophile.[1] Standard Fischer esterification will fail.[1]

Protocol B: Modified Steglich Coupling (For Complex Acids)

Use this for attaching complex drug pharmacophores where acid chlorides are unstable.[1]

Reagents:

-

Carboxylic Acid Partner (1.0 equiv)[4]

-

4-(pentafluoroethoxy)phenol (1.1 equiv)[1]

-

EDC

HCl (1.5 equiv) — Preferred over DCC for easier workup. -

DMAP (0.2 equiv) — Critical Nucleophilic Catalyst.

-

Solvent:

(DCM), Anhydrous.

Experimental Workflow:

-

Activation: In a round-bottom flask under

, dissolve the Carboxylic Acid and DMAP in DCM (0.2 M concentration). -

Phenol Addition: Add the 4-(pentafluoroethoxy)phenol.[1] Stir for 5 mins.

-

Coupling: Cool to 0°C. Add EDC

HCl in one portion. -

Monitoring: Allow to warm to RT. Stir for 4–16 hours.[1]

Protocol C: Acyl Chloride Method (For Robust Acids)

Use this for simple analogs or robust scaffolds.[1]

-

Generation: Convert acid to acid chloride using Oxalyl Chloride/DMF (cat.) in DCM. Evaporate to dryness.

-

Coupling: Redissolve Acid Chloride in DCM. Add Phenol (1.0 equiv).[1]

-

Base: Add

(3.0 equiv) dropwise at 0°C.[1] -

Catalyst: Add DMAP (0.1 equiv). Do not omit DMAP; the reaction will be sluggish without it.

Data Presentation & Analysis

Table 1: Comparative Properties of Fluoroalkoxy Groups

| Property | Methoxy ( | Trifluoromethoxy ( | Pentafluoroethoxy ( | Impact on Synthesis |

| Hammett | -0.27 (Donor) | 0.35 (Withdrawing) | 0.40 (Strong Withdrawing) | Reduces phenol nucleophilicity.[1] |

| Lipophilicity ( | -0.02 | 1.04 | 1.50 | Increases product solubility in non-polar solvents.[1] |

| Metabolic Stability | Low (O-dealkylation) | High | Very High | Ideal for in vivo probes.[1] |

Diagram 2: Experimental Workflow (Steglich Coupling)

Caption: Step-by-step logic for the EDC-mediated coupling of electron-deficient phenols.

QC & Troubleshooting (Self-Validating Systems)

NMR Characterization

The

-

Starting Material (Phenol):

signal at ~ -88.0 ppm. -

Product (Ester): The

signal often shifts slightly downfield (0.5–1.0 ppm) due to the acylation of the phenolic oxygen, which alters the electronic environment of the ring. -

Integrity Check: Ensure no fluoride ion signal (-120 ppm) appears, which would indicate decomposition of the fluoroalkyl group (rare, but possible with strong Lewis acids).

Common Failure Modes

-

Low Yield in Esterification:

-

Volatility:

-

Cause: The intermediate phenol is somewhat volatile.

-

Fix: Do not keep under high vacuum (< 5 mbar) for extended periods at RT.

-

References

-

Synthesis of Pentafluoroethyl Ethers (Modern Ag-Catalyzed)

- Lier, M., et al. "Silver-Mediated Oxidative Pentafluoroethylation of Alcohols and Phenols." Journal of Organic Chemistry. (2017).

-

Properties of Fluoroalkyl Groups

- Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (2018).

-

Esterification of Electron-Deficient Phenols

-

Neises, B., Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition. (1978).[1]

-

-

Radical Perfluoroalkylation Mechanism

- Tiers, G. V. D. "The Chemistry of Perfluoroalkyl Iodides." Journal of the American Chemical Society. (1960).

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(pentafluoroethoxy)phenol Intermediates

Welcome to the technical support guide for the purification of 4-(pentafluoroethoxy)phenol and its synthetic intermediates. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by fluorinated aromatic compounds. The strong electron-withdrawing nature of the pentafluoroethoxy group imparts distinct physicochemical properties that require specialized purification strategies. This guide provides field-proven insights and systematic troubleshooting protocols to help you achieve high purity and yield in your experiments.

Understanding the Synthetic Landscape: Common Intermediates and Impurities

The purification strategy for any compound is fundamentally dictated by the impurities present. For 4-(pentafluoroethoxy)phenol, the impurity profile depends heavily on the synthetic route. A common and efficient method involves the O-alkylation of a protected hydroquinone, followed by deprotection.

This pathway helps us anticipate the key species you will need to separate:

-

Starting Materials: Unreacted protected hydroquinone (e.g., 4-(benzyloxy)phenol).

-

Target Intermediate: The protected ether, 1-(benzyloxy)-4-(pentafluoroethoxy)benzene.

-

Over-alkylation Byproduct: 1,4-bis(pentafluoroethoxy)benzene, a non-polar impurity.

-

Deprotection Precursor: The target intermediate itself, if the deprotection is incomplete.

-

Final Product: 4-(pentafluoroethoxy)phenol.

-

Reagents/Solvents: Residual base (e.g., K₂CO₃), phase-transfer catalysts, and high-boiling solvents (e.g., DMF, DMSO).

The diagram below illustrates this common synthetic workflow and the points at which major impurities can arise.

Caption: Synthetic pathway showing potential impurity formation.

Frequently Asked Questions & Troubleshooting Guides

This section addresses common issues encountered during the purification of 4-(pentafluoroethoxy)phenol and its precursors.

Q1: My aqueous work-up is forming a persistent emulsion. How can I break it?

A1: Emulsions are common with fluorinated compounds due to their surfactant-like properties. The key is to disrupt the stable interface between the organic and aqueous layers.

-

Causality: The partial solubility of fluorinated intermediates in both organic and aqueous phases, especially in the presence of base, stabilizes fine droplets, preventing coalescence.

-

Troubleshooting Steps:

-

Add Brine: Introduce a saturated aqueous solution of NaCl. This increases the ionic strength and density of the aqueous phase, forcing the separation of layers.

-

Change pH: If the emulsion occurs during a basic wash, carefully acidify with dilute HCl. If during an acidic wash, neutralize with a saturated NaHCO₃ solution. A change in pH can break the emulsion by protonating or deprotonating species at the interface.

-

Filtration: Pass the entire mixture through a pad of Celite® or glass wool. The large surface area can help break up the emulsion.

-

Solvent Modification: Add a small amount of a different solvent. For example, if you are using ethyl acetate, adding some dichloromethane or diethyl ether can alter the interfacial tension.

-

Q2: How do I effectively remove unreacted 4-(benzyloxy)phenol from my protected intermediate?

A2: The phenolic starting material is significantly more acidic than any neutral byproducts. This difference is the key to separation via liquid-liquid extraction.

-

Expertise & Experience: The electron-withdrawing pentafluoroethoxy group on your product's precursor will slightly increase the acidity of its aromatic protons but does not introduce a highly acidic site like the phenol's hydroxyl group.

-

Protocol: Caustic Wash Extraction

-

Dissolve the crude product mixture in an immiscible organic solvent like ethyl acetate or dichloromethane.

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer with a 1-2 M aqueous NaOH or KOH solution. The basic solution will deprotonate the acidic 4-(benzyloxy)phenol, forming a water-soluble phenoxide salt.

-

Drain the aqueous layer containing the impurity.

-

Repeat the basic wash 1-2 times, monitoring the organic layer by TLC to confirm the removal of the starting material.

-

Wash the organic layer with water and then brine to remove residual base and water before drying with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Q3: I am struggling to separate the protected intermediate from the non-polar 1,4-bis(pentafluoroethoxy)benzene byproduct by column chromatography. What should I do?

A3: This is a classic challenge of separating compounds with a significant polarity difference. The over-alkylated byproduct is much less polar than your desired intermediate. The solution lies in optimizing your chromatography conditions.

-

Trustworthiness: A systematic approach to solvent screening and column packing will yield a reproducible separation.

Caption: Troubleshooting decision tree for column chromatography.

-

Recommendations:

-

Mobile Phase Selection: Use a low-polarity solvent system. Start with a high ratio of a non-polar solvent like hexanes or petroleum ether and gradually increase the polar co-solvent (e.g., ethyl acetate or dichloromethane). A typical starting point for these compounds is 95:5 Hexanes:Ethyl Acetate.[1]

-

Gradient Elution: A shallow gradient is crucial. A slow, linear increase in the polar solvent will allow the less polar byproduct to elute completely before the desired product begins to move down the column.

-

Dry Loading: Avoid dissolving your crude material in a strong solvent to load it. Instead, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of your column. This prevents band broadening and improves resolution.

-

Q4: My final product, 4-(pentafluoroethoxy)phenol, is an oil/low-melting solid and is difficult to recrystallize. What solvent systems should I try?

A4: The key to recrystallization is finding a solvent system where the compound is soluble when hot but sparingly soluble when cold.[2][3] For polar, fluorinated phenols, a two-solvent system is often most effective.

-

Expertise & Experience: The pentafluoroethoxy group reduces the molecule's ability to pack into a neat crystal lattice compared to simpler phenols. Seeding with a previously obtained pure crystal or gentle scratching of the flask can induce crystallization.[4]

Table 1: Recommended Solvent Systems for Recrystallization

| Solvent 1 (Solubilizing) | Solvent 2 (Anti-solvent) | Typical Ratio (Approx.) | Rationale & Comments |

| Toluene or Dichloromethane | Hexanes or Heptane | 1:3 to 1:10 | Good for moderately polar compounds. Dissolve in minimal hot toluene/DCM and add hexanes dropwise until turbidity appears, then cool slowly. |

| Methanol or Ethanol | Water | 1:1 to 1:5 | The classic polar system. The phenol's hydrogen bonding capability makes it soluble in hot alcohol, while water acts as an effective anti-solvent upon cooling.[5] |

| Ethyl Acetate | Heptane | 1:2 to 1:8 | A versatile system with a good balance of polarity. |

-

Experimental Protocol: Two-Solvent Recrystallization

-

Place the crude product in an Erlenmeyer flask with a stir bar.

-

Add the "solubilizing" solvent (e.g., Toluene) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

-

Slowly add the "anti-solvent" (e.g., Heptane) dropwise to the hot solution until it becomes faintly cloudy (turbid).

-

Add 1-2 drops of the solubilizing solvent to make the solution clear again.

-

Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent.

-

General Purification Workflow

A robust purification strategy often involves multiple, orthogonal techniques to remove different types of impurities. The following workflow is a reliable starting point for most crude reaction mixtures containing 4-(pentafluoroethoxy)phenol intermediates.

Caption: General workflow for purification.

References

Sources

handling moisture sensitivity in fluorinated phenol reactions

Welcome to the Fluorinated Phenols Technical Support Center .

This guide is structured to address the specific challenges of handling fluorinated phenols (e.g., 4-fluorophenol, pentafluorophenol) in organic synthesis. These compounds exhibit unique electronic properties that make their reaction outcomes highly sensitive to moisture, often leading to stalled reactions or hydrolysis byproducts.

Module 1: The Core Science (Why Moisture Matters)

To troubleshoot effectively, you must understand the electronic shift caused by fluorine substitution.

The

Data Table: Acidity Trends

Note: Lower

| Compound | Structure | Approx.[1][3][4][5][6][7][8][9][10][11] | Electronic Effect |

| Phenol | 10.0 | Reference Standard | |

| 4-Fluorophenol | 9.9 | Mild inductive withdrawal | |

| 2-Fluorophenol | 8.7 | Strong inductive (proximity) | |

| Pentafluorophenol (PFP) | ~5.5 | Massive electron withdrawal |

The Moisture Trap: Because fluorinated phenoxides are weaker nucleophiles, they react slower with electrophiles. If moisture is present:

-

Hydroxide Generation: Hygroscopic bases (e.g.,

) generate -

Competition:

is a smaller, harder, and often faster nucleophile than your fluorinated phenoxide. -

Result: The electrophile (e.g., alkyl halide or active ester) is consumed by water/hydroxide before your phenol can react.

Module 2: Visualizing the Failure Mode

The following diagram illustrates the competitive pathway that causes low yields in the presence of moisture.

Caption: Competitive nucleophilicity mechanism. Trace moisture generates hydroxide, which outcompetes the stabilized fluorinated phenoxide for the electrophile.

Module 3: Pre-Reaction Protocols (The "Dry" Standard)

Q: My solvent is "anhydrous" from the bottle. Is that enough? A: Rarely. Polar aprotic solvents (DMF, DMSO, NMP) required for these reactions are hygroscopic. Once opened, they absorb atmospheric moisture within minutes.

Protocol: Solvent & Reagent Drying

-

Solvents (DMF/DMSO):

-

Store over activated 4Å Molecular Sieves for 24-48 hours before use.

-

Test: Verify water content is <50 ppm via Karl Fischer titration if available.

-

-

Bases (Cesium Carbonate -

):-

Issue:

is extremely hygroscopic. Wet base causes clumping and variable stoichiometry. -

Fix: Dry

in a vacuum oven at 120°C for 4 hours prior to use. Store in a desiccator.

-

-

Glassware:

-

Flame-dry or oven-dry all reaction vessels. Cool under a stream of Argon/Nitrogen.

-

Module 4: Troubleshooting Specific Workflows

Scenario A: O-Alkylation (Ether Synthesis)

Reaction: Fluorinated Phenol + Alkyl Halide + Base

Issue: Starting material (phenol) remains, but Alkyl Halide is gone. Diagnosis: The alkyl halide hydrolyzed. The "Cesium Effect" failed due to hydration. Corrective Action:

-

Switch Addition Order: Do not mix everything at once.

-

Step 1: Stir Phenol + Base in dry solvent for 30 mins (Deprotonation phase).

-

Step 2: Add Alkyl Halide dropwise.

-

-

Temperature: Increase temperature. Fluorinated phenoxides are sluggish. Heating (60-80°C) is often required to favor the

attack over background hydrolysis. -

Concentration: Run the reaction at high concentration (0.5M - 1.0M) to favor bimolecular kinetics over pseudo-first-order hydrolysis.

Scenario B: PFP-Ester Preparation (Peptide Coupling)

Reaction: Carboxylic Acid + Pentafluorophenol (PFP) + DCC

Issue: Low yield of ester; formation of N-acylurea byproduct. Diagnosis: Moisture hydrolyzed the active intermediate. Corrective Action:

-

Solvent Choice: Use anhydrous Dichloromethane (DCM) or DMF.

-

Temperature: Perform the coupling at 0°C . Low temperature stabilizes the reactive O-acylisourea intermediate, preventing rearrangement to N-acylurea.

-

Storage: PFP esters are moisture-sensitive.[3] Do not store solutions. Isolate the solid, dry under vacuum, and store at -20°C.

Module 5: Diagnostic Decision Tree

Use this logic flow to rescue a failing reaction.

Caption: Step-by-step logic for diagnosing reaction failures based on electrophile consumption.

FAQ: Quick Fixes

Q: Can I use Potassium Carbonate (

Q: My PFP ester shows a new spot on TLC that isn't product or starting material. A: This is likely the hydrolysis product (the original carboxylic acid) or the N-acylurea rearrangement product if using carbodiimide coupling. Run a mini-workup: if the spot moves into the aqueous base layer, it is likely the hydrolyzed acid.

Q: How do I remove excess Pentafluorophenol?

A: PFP is acidic (

References

-

Acidity of Fluorinated Phenols

-

UCLA Chemistry. (n.d.). pKa values for a series of compounds. Retrieved from [Link] (Referencing general inductive effects and pKa data for 2-, 3-, and 4-fluorophenol).

-

- Cesium Carbonate in Organic Synthesis

- Pentafluorophenol Handling & Reactivity

-

Solvent Effects in Nucleophilic Substitution

Sources

- 1. chem.ucla.edu [chem.ucla.edu]

- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. osti.gov [osti.gov]

- 8. survivaltechnologies.in [survivaltechnologies.in]

- 9. afit.edu [afit.edu]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. CAS 534-17-8: Cesium carbonate | CymitQuimica [cymitquimica.com]

- 12. reddit.com [reddit.com]

Technical Support Center: Crystallization of 4-(Pentafluoroethoxy)phenol

Case ID: CST-PFEP-001 Subject: Solvent Selection & Troubleshooting for Fluorinated Phenol Crystallization Status: Open Access Scientist: Senior Application Scientist, Process Development Group[1]

Executive Summary & Molecule Profile[1][2]

User Query: "I am struggling to crystallize 4-(pentafluoroethoxy)phenol (CAS: 63935-18-4). It tends to oil out or form amorphous gums.[1][2] What solvent system should I use?"

Technical Assessment:

Crystallizing 4-(pentafluoroethoxy)phenol presents a classic "amphiphilic conflict."[1][2] The molecule contains a polar, hydrogen-bond donating phenol group (

-

Fluorine Effect: The perfluoroalkyl group increases solubility in non-polar organics but induces "oiling out" (Liquid-Liquid Phase Separation, LLPS) if the melting point is depressed by impurities or solvent choice.[1][2]

-

Acidity: The electron-withdrawing nature of the

group lowers the

Solvent Selection Matrix

Do not rely on single solvents.[1][2] This molecule requires a Solvent/Antisolvent binary system to control supersaturation without triggering LLPS.[1][2]

Recommended Solvent Systems

| Role | Solvent Class | Specific Recommendation | Technical Rationale |

| Primary Solvent (Dissolver) | Alcohols | Methanol (MeOH) or Isopropanol (IPA) | Excellent H-bonding with the phenolic -OH.[1] High solubility at elevated temps ( |

| Primary Solvent (Alternative) | Aromatics | Toluene | Good |

| Antisolvent (Precipitant) | Alkanes | n-Heptane or Methylcyclohexane | The fluoro-tail has limited solubility in hydrocarbons compared to aromatics.[1][2] Heptane induces controlled nucleation.[1][2] |

| Antisolvent (Alternative) | Aqueous | Acidified Water (0.1 M HCl) | Use with caution. Water is a strong antisolvent but can cause oiling out.[1][2] Acidification prevents phenolate anion formation.[1][2] |

⛔ Solvents to Avoid

-

Diethyl Ether / THF: High solubility but difficult to crystallize from due to low boiling points and peroxide risks.[1][2]

-

Pure Water: Causes immediate oiling out (emulsion formation) due to the hydrophobicity of the

group.[2] -

Basic Solvents (Pyridine, Amines): Will deprotonate the phenol, forming salts that will not crystallize.[2]

Troubleshooting Guide: The "Oiling Out" Crisis

Symptom: As the solution cools, the clear liquid turns milky/cloudy, and oil droplets settle at the bottom instead of crystals.

Root Cause: You have entered the Liquid-Liquid Phase Separation (LLPS) region.[1][2] This occurs when the crystallization temperature (

The Fix: Temperature Cycling & Seeding

You must bypass the LLPS region by keeping the concentration lower or the temperature higher until seeds are present.

Workflow Diagram: Oiling Out Rescue

Validated Experimental Protocol

Objective: Purification of 4-(pentafluoroethoxy)phenol (Target Purity: >98%). System: Toluene (Solvent) / Heptane (Antisolvent).[1][2]

Step-by-Step Methodology

-

Dissolution:

-

Charge 10 g of crude 4-(pentafluoroethoxy)phenol into a reactor.

-

Add Toluene (3-4 volumes, ~30-40 mL).

-

Heat to 60°C . Stir until fully dissolved. Note: If insolubles remain, filter hot.[2]

-

-

Metastable Zone Setup:

-

Cool the solution slowly to 45°C .

-

Check Point: If the solution becomes milky, reheat to 50°C and add 5 mL more Toluene.

-

-

Seeding (The Critical Control Point):

-

Antisolvent Addition:

-

Cooling Crystallization:

-

Cool from 45°C to 0°C over 4 hours (Linear ramp: ~0.2°C/min).

-

Hold at 0°C for 2 hours to maximize yield.

-

-

Isolation:

Frequently Asked Questions (FAQs)

Q1: Why is the melting point of my dried product lower than the literature value? A: Fluorinated phenols often exhibit polymorphism . You may have isolated a metastable polymorph or a solvate.[1][2] Analyze via DSC (Differential Scanning Calorimetry).[1][2] If a sharp endotherm is followed by an exotherm and another endotherm, you have a polymorph transition.[1][2] Recrystallize from a slower-evaporating solvent (like Toluene) to favor the thermodynamic form.[1][2]

Q2: Can I use water as an antisolvent?

A: Only if acidified.[1][2] The

Q3: How do I remove the "brown color" from the crude? A: The brown color usually indicates oxidation products (quinones). Before crystallization, dissolve the crude in Toluene and treat with activated carbon (5 wt%) at 50°C for 30 minutes. Filter hot over Celite, then proceed with the crystallization protocol.[1][2]

Decision Logic for Solvent Screening

Use this flow to determine the best solvent for your specific batch impurity profile.

References

-